(Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid
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Overview
Description
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are a core structural motif present in a wide range of natural products and exhibit a broad spectrum of biological activities .
Synthesis Analysis
Thiazole derivatives can be synthesized using various methods. For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine has been reported .Molecular Structure Analysis
The molecular structure of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring. These substituents can significantly affect the biological outcomes .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives can be complex and varied, often depending on the specific substituents present on the thiazole ring .Physical and Chemical Properties Analysis
Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Complexation Studies
- Study of Metal Complexation : The properties of compounds related to (Z)-3-methyl-4-((5-methyl-4-(p-tolyl)thiazol-2-yl)amino)-4-oxobut-2-enoic acid and their influence on the complexation of Zn(II), Mg(II), and Ca(II) were investigated using NMR spectroscopy, pH-potentiometry, and ESI-MS methods. The study found that these compounds demonstrate a strong tendency to form protonated multinuclear complexes (Matczak-Jon et al., 2010).
Heterocyclic Compound Synthesis
- Synthesis of Fused Heterocycles and Spiro Compounds : Research has focused on the reaction of compounds structurally similar to the specified acid with hydrogen peroxide, leading to the synthesis of imidazolo(2,1-b)thiadiazole derivatives, which are key materials for synthesizing various heterocycles including pyrrolo-thiadiazolo imidazole and pyridazinone (Rizk, 2012).
Antimicrobial Activities
- Development of Antimicrobial Compounds : Studies involving compounds akin to this compound have shown promising results in synthesizing benzothiazole-imino-benzoic acid ligands and their metal complexes, displaying significant antimicrobial activity against various bacterial strains (Mishra et al., 2019).
Luminescent Molecular Crystals
- Creation of Luminescent Materials : The compound has been used as a building block for organic molecular crystals with highly stable photoluminescence. These materials have demonstrated stability in photoluminescence over extended periods (Zhestkij et al., 2021).
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Mode of Action
It’s known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can affect various biochemical pathways, leading to their broad pharmacological spectrum .
Pharmacokinetics
The pharmacokinetic properties of 2-aminothiazole derivatives are generally favorable, contributing to their broad pharmacological spectrum .
Result of Action
It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It’s known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Future Directions
Properties
IUPAC Name |
(Z)-3-methyl-4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9-4-6-12(7-5-9)14-11(3)22-16(17-14)18-15(21)10(2)8-13(19)20/h4-8H,1-3H3,(H,19,20)(H,17,18,21)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHOOXGFEUZCOH-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(=CC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)/C(=C\C(=O)O)/C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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